molecular formula C18H16N2O3S B12754389 Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester CAS No. 102037-97-8

Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester

Cat. No.: B12754389
CAS No.: 102037-97-8
M. Wt: 340.4 g/mol
InChI Key: ITXMZPQVRYGSBI-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines a benzeneacetic acid moiety with a quinazolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is to start with the preparation of the quinazolinone core, followed by the introduction of the methylthio group and the benzeneacetic acid moiety. The final step involves esterification to form the methyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.

Scientific Research Applications

Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, inhibiting their activity. The methylthio group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, 4-hydroxy-3-methoxy-, methyl ester
  • Benzeneacetic acid, (4-methoxyphenyl)methyl ester

Uniqueness

Benzeneacetic acid, 4-(2-(methylthio)-4-oxo-3(4H)-quinazolinyl)-, methyl ester is unique due to the presence of the quinazolinone core and the methylthio group. These structural features confer specific chemical and biological properties that distinguish it from other similar compounds. For example, the quinazolinone core is known for its ability to interact with a wide range of biological targets, making it a valuable scaffold in medicinal chemistry.

Properties

CAS No.

102037-97-8

Molecular Formula

C18H16N2O3S

Molecular Weight

340.4 g/mol

IUPAC Name

methyl 2-[4-(2-methylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate

InChI

InChI=1S/C18H16N2O3S/c1-23-16(21)11-12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)19-18(20)24-2/h3-10H,11H2,1-2H3

InChI Key

ITXMZPQVRYGSBI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SC

Origin of Product

United States

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